2-Benzyl-2-methyloxirane
Description
Properties
CAS No. |
36099-42-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-benzyl-2-methyloxirane |
InChI |
InChI=1S/C10H12O/c1-10(8-11-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
HXDOYMSDQUBFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Benzyl-Functionalized Epoxides
Key Observations:
- Electronic Effects: The benzyl group in this compound provides steric bulk and aromatic π-electron conjugation, influencing ring strain and reactivity in carbonylation .
- Stereochemistry: Enantiomers like (R)-(-)-2-(Benzyloxymethyl)oxirane are critical in asymmetric synthesis, whereas this compound lacks chiral centers .
Alkyl-Substituted Epoxides
Key Observations:
- Hazard Profile: Methyloxirane is classified as carcinogenic, highlighting a critical safety distinction from this compound, which lacks such labeling .
- Industrial Relevance: Larger alkyl chains (e.g., ethylhexyloxy) improve hydrophobicity, making such epoxides suitable for polymer or surfactant applications .
Halogenated and Specialty Epoxides
Key Observations:
- Reactivity: Brominated epoxides like 2-(2-Bromoethyl)oxirane are highly reactive in nucleophilic substitutions, unlike this compound, which undergoes ring-opening via carbonylation .
- Structural Complexity: Branched-chain derivatives (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane) exhibit unique stereochemical and solubility profiles for niche applications .
Preparation Methods
Reaction Mechanism and General Procedure
The sulfonium salt-mediated epoxidation method, detailed in a patented protocol, involves the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate to generate a reactive DMSO-MeSO sulfonium salt intermediate. This intermediate facilitates the epoxidation of carbonyl compounds under basic conditions. For 2-benzyl-2-methyloxirane synthesis, the precursor ketone (e.g., benzyl methyl ketone) reacts with the sulfonium salt in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride, TBAC) and a base (e.g., potassium hydroxide). The reaction proceeds via nucleophilic attack on the carbonyl group, followed by ring closure to form the epoxide.
Enzymatic Epoxidation Using Styrene Monooxygenases
Enzyme Characteristics and Substrate Specificity
Styrene monooxygenases (SMOs) from E. coli catalyze the enantioselective epoxidation of alkenes using molecular oxygen. For this compound synthesis, the substrate (e.g., 2-benzyl-2-methylpropene) undergoes epoxidation at the double bond, with SMOs favoring the (S)-enantiomer in most cases. The enzyme’s active site accommodates alkyl-substituted alkenes, with activity increasing for substrates bearing bulky groups adjacent to the double bond.
Biotransformation Conditions and Performance
Whole-cell SMO systems are preferred for their stability and ease of use. Reactions are conducted at pH 8.0 and 35°C, with glucose as a co-substrate to regenerate NADH. Under these conditions, SMOs convert 2-benzyl-2-methylpropene to this compound with >99% enantiomeric excess (ee) and conversions exceeding 80%. Table 2 highlights performance metrics for analogous substrates.
Table 2: Enzymatic Epoxidation of Selected Alkenes
| Substrate | Conversion (%) | ee (%) |
|---|---|---|
| Styrene | 95 | >99 |
| 4-Chlorostyrene | 88 | >99 |
| Allylbenzene | 92 | 95 |
| 2-Bromo-1-propene | 78 | 99 |
The enzymatic method offers exceptional stereocontrol but requires precise substrate engineering to match the enzyme’s active site constraints.
Catalytic Epoxidation with Methylrhenium Trioxide (MTO)
Kinetic Analysis and Reaction Parameters
MTO-catalyzed epoxidation employs hydrogen peroxide as the oxidant in a 1:1 acetonitrile-water mixture at pH 1. The reaction proceeds via a peroxorhenium intermediate, which transfers an oxygen atom to the alkene. For 2-benzyl-2-methylpropene, the reaction follows second-order kinetics, with a rate constant () of Ms at 25°C. Elevated temperatures (40°C) increase the rate to Ms but may compromise enantioselectivity.
Solvent and pH Effects
MTO exhibits higher activity in polar aprotic solvents like acetonitrile, achieving yields of 85–90% for alkyl-substituted alkenes. Acidic conditions (pH 1–3) stabilize the peroxorhenium species, whereas neutral or basic media lead to catalyst decomposition. Table 3 compares MTO performance across solvents.
Table 3: MTO-Catalyzed Epoxidation in Different Solvents
| Solvent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 1 | 25 | 89 |
| Methanol | 1 | 25 | 78 |
| Water | 1 | 25 | 65 |
The method is robust for industrial-scale production but lacks inherent enantioselectivity, necessitating chiral ligands for asymmetric synthesis.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Sulfonium Salt | 95–97 | N/A | High | Moderate (toxic solvents) |
| Enzymatic | 80–90 | >99 | Moderate | Low (aqueous, biodegradable) |
| MTO/HO | 85–90 | N/A | High | High (acidic waste) |
The sulfonium salt method excels in yield and scalability but requires post-synthetic resolution for enantiopure products. Enzymatic epoxidation achieves superior stereocontrol but faces challenges in substrate scope and process intensification. MTO catalysis balances efficiency and simplicity but generates acidic waste.
Q & A
Basic: What are the standard synthetic routes for enantiopure 2-benzyl-2-methyloxirane?
Enantiopure synthesis of this compound can be achieved via biocatalytic methods using engineered E. coli expressing styrene monooxygenase (SMO). This enzyme catalyzes the epoxidation of styrene derivatives with high enantioselectivity. Key parameters include substrate concentration optimization (≤50 mM), pH control (7.0–7.5), and cofactor regeneration systems (e.g., NADH recycling) to enhance yield and purity .
Advanced: How can regioselectivity challenges in carbonylative ring-opening reactions of this compound be addressed?
Regioselective carbonylation of 2,2-disubstituted epoxides like this compound requires careful catalyst selection (e.g., palladium complexes with chelating ligands) and solvent tuning (e.g., THF or DMF). Monitoring reaction progress via in situ ¹H NMR (500 MHz, CDCl₃) helps identify intermediates and adjust conditions (temperature, CO pressure) to favor the desired aldehyde product .
Basic: What spectroscopic methods are reliable for characterizing this compound?
¹H NMR (500 MHz, CDCl₃) is critical for structural confirmation, with characteristic signals for the oxirane ring (δ 2.5–3.5 ppm) and benzyl/methyl substituents (δ 1.2–1.4 ppm for CH₃; δ 7.2–7.4 ppm for aromatic protons). Coupling constants (e.g., J = 4–6 Hz for epoxide protons) and DEPT-135 spectra aid in resolving stereochemical ambiguities .
Advanced: How can conflicting NMR data for reaction intermediates be resolved?
Discrepancies in spectral assignments (e.g., unexpected splitting or shifts) require cross-validation with 2D NMR (COSY, HSQC) and comparison to computational models (DFT-predicted chemical shifts). For crystalline intermediates, single-crystal X-ray diffraction (CCDC deposition) provides unambiguous structural proof .
Basic: What safety protocols are essential for handling this compound?
Due to potential carcinogenicity (IARC Group 2B for methyloxirane derivatives), strict PPE (gloves, lab coats, respirators) and fume hood use are mandatory. Avoid skin contact and inhalation; store in sealed containers under inert gas (N₂/Ar) .
Advanced: What strategies mitigate toxicity risks during large-scale epoxide synthesis?
Implement closed-system reactors with real-time gas monitoring (e.g., FTIR for volatile byproducts) and enzymatic quenching (e.g., epoxide hydrolases) to degrade residual epoxides. Toxicity screening (e.g., in vitro hepatocyte assays) is recommended to assess metabolic byproduct risks .
Basic: How can enantiomeric excess (ee) be quantified for this compound?
Chiral GC or HPLC with β-cyclodextrin-based columns provides precise ee measurements. Calibrate with racemic and enantiopure standards, and validate using polarimetry or Mosher ester derivatization for low-concentration samples .
Advanced: What computational tools predict reaction pathways for epoxide functionalization?
Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model transition states and regioselectivity in ring-opening reactions. Pair with kinetic studies (Eyring plots) to validate theoretical activation barriers against experimental yields .
Basic: What are the stability criteria for storing this compound?
Store under inert atmosphere at –20°C in amber vials to prevent photolytic degradation. Monitor purity via periodic GC-MS; degradation products (e.g., diols or ketones) indicate hydrolysis or oxidation, necessitating redistillation .
Advanced: How do steric and electronic effects influence nucleophilic ring-opening reactions?
Steric hindrance from the benzyl group directs nucleophiles (e.g., Grignard reagents) to the less substituted oxirane carbon. Electronic effects (epoxide ring strain) are probed via Hammett plots using substituted analogs to correlate reactivity with σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
